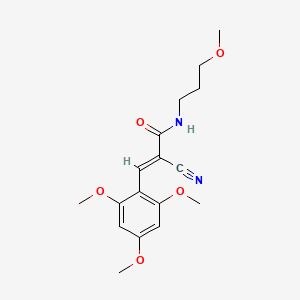
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C18H24N2O4
- Molecular Weight: 336.39 g/mol
The structure includes a cyano group and a prop-2-enamide moiety, which are critical for its biological activity. The presence of multiple methoxy groups also suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study published in MDPI evaluated various derivatives for their antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated that certain analogs exhibited IC50 values in the micromolar range, indicating potent inhibitory effects on tumor cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
| This compound | MCF-7 | 12 |
The proposed mechanisms for the antitumor activity of this class of compounds include:
- Inhibition of Cell Proliferation: The compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways: Research indicates that these compounds can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
- Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
-
In Vitro Studies:
A study conducted on various substituted phenyl derivatives demonstrated that those with electron-donating groups showed enhanced cytotoxicity against cancer cells. The study highlighted that the methoxy substitution pattern significantly influenced the biological activity of these compounds . -
In Vivo Studies:
Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies provided preliminary evidence supporting the compound's potential as an anticancer agent.
属性
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-21-7-5-6-19-17(20)12(11-18)8-14-15(23-3)9-13(22-2)10-16(14)24-4/h8-10H,5-7H2,1-4H3,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDKWHPMSHLLR-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













